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molecular formula C10H11NO2 B8529890 Methyl 3-amino-3-phenylprop-2-enoate

Methyl 3-amino-3-phenylprop-2-enoate

Cat. No. B8529890
M. Wt: 177.20 g/mol
InChI Key: KMNFUCPXSBCOOU-UHFFFAOYSA-N
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Patent
US06239074B1

Procedure details

47 g of bromobenzene in 90 ml of ether were added dropwise to 7.2 g of magnesium in 20 ml of ether under reflux, and the stirred mixture was refluxed for 1 hour. Thereafter, 9.9 g of methyl cyanoacetate were added dropwise while cooling with ice, and stirring was carried out for 1 hour at room temperature, for 5 hours under reflux and again for 15 hours at room temperature. 300 ml of ammonium chloride were carefully added to the reaction mixture and the aqueous phase was extracted twice with ether and the combined organic phases were washed three times with water, dried over sodium sulfate and evaporated down. The residue was distilled under greatly reduced pressure. 13 g of methyl β-amino-cinnamate were obtained (110-112° C., 10.15 mbar).
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Mg].[C:9]([CH2:11][C:12]([O:14][CH3:15])=[O:13])#[N:10].[Cl-].[NH4+]>CCOCC>[NH2:10][C:9]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[CH:11][C:12]([O:14][CH3:15])=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
7.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
90 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
9.9 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
the stirred mixture was refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with ether
WASH
Type
WASH
Details
the combined organic phases were washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under greatly reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC(=CC(=O)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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